Bergapten-d3 (5-Methoxypsoralen-d3) is a stable isotope-labeled internal standard (SIL-IS) featuring a three-deuterium mass shift (+3 Da) on the methoxy group of the naturally occurring furanocoumarin bergapten. Native bergapten is widely monitored in industrial and clinical settings due to its potent pharmacological properties, including cytochrome P450 (CYP1A2, CYP3A4) inhibition, as well as its strict regulatory limits regarding phototoxicity in cosmetics and food products . In mainstream analytical workflows, Bergapten-d3 is procured primarily for isotope dilution mass spectrometry (LC-MS/MS and GC-MS). By providing an exact isotopic match to the target analyte, it ensures precise quantification, corrects for matrix-induced ionization variations, and standardizes recovery during therapeutic drug monitoring, pharmacokinetic profiling, and regulatory compliance testing.
Substituting Bergapten-d3 with non-isotopic structural analogs (such as 8-methoxypsoralen/xanthotoxin or generic coumarins) introduces significant procurement and analytical risks in high-throughput laboratories. Because structural analogs exhibit different chromatographic retention times, they do not co-elute with native bergapten and therefore experience different matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source . This temporal mismatch leads to uncorrected matrix effects, higher relative standard deviations (RSD) in precision assays, and variable extraction recoveries across complex biological or botanical matrices. Ultimately, relying on generic substitutes requires costly assay revalidation, increases the rate of batch failures, and compromises the integrity of pharmacokinetic or regulatory compliance data .
In complex biological matrices such as plasma or plant extracts, electrospray ionization (ESI) is highly susceptible to ion suppression. When using a structural analog like 8-methoxypsoralen as an internal standard, the matrix effect correction is incomplete because the analog elutes at a different retention time than bergapten, often leaving residual matrix bias (e.g., matrix effects fluctuating between 85% and 115%). By substituting with Bergapten-d3, the +3 Da mass shift allows for baseline mass-to-charge (m/z) resolution while maintaining identical chromatographic behavior . This exact co-elution ensures that both the analyte and the SIL-IS experience identical ionization conditions, effectively normalizing the matrix effect to ~100% and preventing quantification errors [1].
| Evidence Dimension | Matrix effect normalization |
| Target Compound Data | ~100% normalized matrix effect (co-eluting SIL-IS) |
| Comparator Or Baseline | 8-methoxypsoralen (structural analog IS) exhibiting variable matrix effects (±15% bias) |
| Quantified Difference | Complete elimination of retention-time-dependent ion suppression bias |
| Conditions | LC-MS/MS with ESI source in complex biological or botanical matrices |
Procurement of the exact deuterated standard prevents assay failure and data rejection caused by uncorrected matrix interference in high-throughput screening.
The reliability of pharmacokinetic (PK) profiling depends heavily on assay reproducibility. Quantitative LC-MS/MS methods utilizing non-isotopic internal standards frequently report inter-day and intra-day relative standard deviations (RSD) approaching the regulatory limit of 15% at lower limits of quantification (LLOQ) [1]. Integrating Bergapten-d3 as the internal standard significantly dampens run-to-run variability. Because the deuterated standard exactly compensates for micro-fluctuations in injection volume and MS detector response, the RSD is typically reduced to <5% . This quantitative improvement ensures compliance with strict FDA and EMA bioanalytical method validation guidelines.
| Evidence Dimension | Inter-day and intra-day precision (RSD%) |
| Target Compound Data | < 5% RSD across QC levels |
| Comparator Or Baseline | Non-isotopic internal standard yielding ~10-15% RSD |
| Quantified Difference | >2-fold reduction in assay variability |
| Conditions | Multiple reaction monitoring (MRM) LC-MS/MS pharmacokinetic validation |
Lower RSD values directly translate to fewer rejected analytical batches, saving laboratories significant time and reagent costs during routine screening.
Sample preparation for furanocoumarins often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), where absolute recoveries can fluctuate between 75% and 90% depending on the matrix and operator technique [1]. A non-isotopic analog may partition differently between the aqueous and organic phases compared to native bergapten, failing to accurately track analyte loss. Bergapten-d3 possesses an identical partition coefficient (LogP) to native bergapten . Consequently, the ratio of native bergapten to Bergapten-d3 remains constant regardless of absolute recovery losses, yielding a highly accurate relative recovery of 100% and ensuring reliable quantification even under sub-optimal extraction conditions.
| Evidence Dimension | Relative extraction recovery accuracy |
| Target Compound Data | 100% relative recovery tracking (identical partition coefficient) |
| Comparator Or Baseline | Structural analogs with differing LogP values leading to mismatched phase partitioning |
| Quantified Difference | Elimination of extraction-induced quantitative bias |
| Conditions | Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) from biological matrices |
Using Bergapten-d3 eliminates the need for exhaustive extraction optimization, accelerating method development and reducing labor costs.
Bergapten-d3 is the optimal internal standard for quantifying bergapten levels in plasma or urine during clinical trials or drug-drug interaction (DDI) studies. Because bergapten acts as a potent CYP450 inhibitor, highly precise LC-MS/MS quantification using isotope dilution is required to map its pharmacokinetic profile and establish safe dosing windows [1].
Regulatory and QA/QC laboratories utilize Bergapten-d3 to accurately quantify phototoxic furanocoumarins in citrus-derived essential oils and cosmetic formulations. The exact co-elution properties of the deuterated standard ensure that complex cosmetic matrices do not cause ion suppression bias, guaranteeing compliance with strict IFRA safety limits .
Natural product manufacturers procure Bergapten-d3 to validate the exact concentration of bergapten in herbal supplements (e.g., Radix Angelicae pubescentis). By standardizing extraction recovery variations during sample preparation, it allows for high-throughput batch release testing without extensive method re-optimization.